

Physical and chemical properties of 5-Chlorothiophene-2-carbohydrazide.

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Compound of Interest

Compound Name: 5-Chlorothiophene-2-carbohydrazide

Cat. No.: B1349901

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An In-depth Technical Guide on 5-Chlorothiophene-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the physical and chemical properties of **5-Chlorothiophene-2-carbohydrazide**, a key intermediate in medicinal chemistry. This document consolidates available data on its synthesis, reactivity, and spectral characteristics to support its application in research and drug development.

Core Physical and Chemical Properties

5-Chlorothiophene-2-carbohydrazide is a solid, crystalline compound. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₅ H ₅ ClN ₂ OS	--INVALID-LINK--
Molecular Weight	176.62 g/mol	--INVALID-LINK--
Melting Point	146-150 °C	--INVALID-LINK--
Boiling Point	Not available	
Appearance	Solid	--INVALID-LINK--
Solubility	No specific data available. General solubility for carbohydrazides suggests solubility in polar organic solvents.	
pKa	Not available	

Table 2: Spectral Data

Spectrum Type	Key Peaks/Shifts
¹ H NMR (DMSO-d ₆)	No experimental data found. Predicted shifts would include signals for the two thiophene protons and the hydrazide protons (-NH-NH ₂).
¹³ C NMR (DMSO-d ₆)	No experimental data found. Predicted shifts would include signals for the five carbon atoms of the 5-chlorothiophene-2-carbonyl moiety.
Infrared (IR) (KBr Pellet)	No experimental data found. Expected characteristic peaks would include N-H stretching (around 3200-3400 cm ⁻¹), C=O stretching (around 1650 cm ⁻¹), and C-Cl and C-S stretching vibrations.
Mass Spectrometry (MS)	No experimental data found. The molecular ion peak (M ⁺) would be expected at m/z 176 and 178 in an approximate 3:1 ratio due to the chlorine isotope. Fragmentation would likely involve the loss of the hydrazino group and cleavage of the thiophene ring.

Synthesis and Reactivity

5-Chlorothiophene-2-carbohydrazide is typically synthesized from its corresponding carboxylic acid or acid chloride. The general synthetic pathway involves the reaction of a suitable precursor with hydrazine hydrate.

Synthesis from 5-Chlorothiophene-2-carbonyl chloride

The most direct route to **5-Chlorothiophene-2-carbohydrazide** is the reaction of 5-Chlorothiophene-2-carbonyl chloride with hydrazine hydrate. This nucleophilic acyl substitution reaction is generally high-yielding.

Experimental Protocol:

While a specific detailed protocol for this exact transformation is not readily available in the searched literature, a general procedure can be outlined based on standard organic synthesis

methodologies for hydrazide formation from acid chlorides.

Materials:

- 5-Chlorothiophene-2-carbonyl chloride
- Hydrazine hydrate
- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Base (e.g., Triethylamine, Pyridine) - Optional, to neutralize the HCl byproduct.

Procedure:

- Dissolve 5-Chlorothiophene-2-carbonyl chloride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath (0 °C).
- Slowly add a slight excess of hydrazine hydrate (typically 1.1 to 1.5 equivalents) to the stirred solution. If a base is used, it can be added prior to or concurrently with the hydrazine hydrate.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
- Upon completion, the reaction mixture can be worked up by washing with water to remove excess hydrazine and any salts.
- The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **5-Chlorothiophene-2-carbohydrazide** can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

Synthesis from Methyl 5-Chlorothiophene-2-carboxylate

Alternatively, the carbohydrazide can be prepared from the corresponding ester, such as methyl 5-chlorothiophene-2-carboxylate, by reaction with hydrazine hydrate. This method often requires heating.

Experimental Protocol:

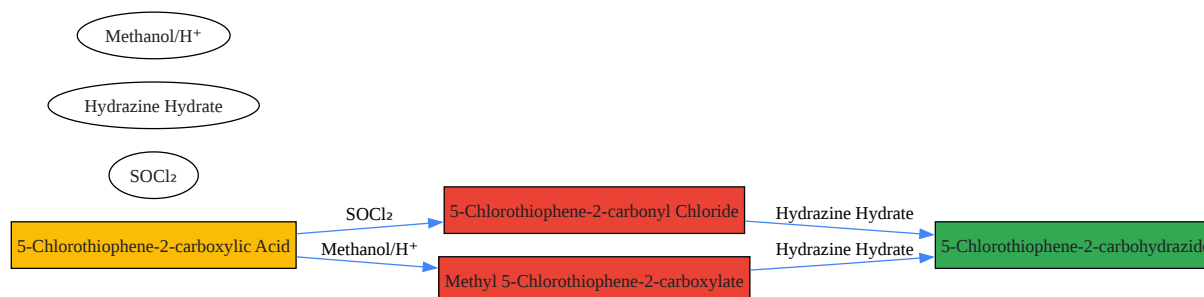
A detailed experimental protocol for this specific reaction is not available in the searched literature. A general procedure based on known ester to hydrazide conversions is provided below.

Materials:

- Methyl 5-chlorothiophene-2-carboxylate
- Hydrazine hydrate
- Alcoholic solvent (e.g., Ethanol, Methanol)

Procedure:

- Dissolve methyl 5-chlorothiophene-2-carboxylate in the chosen alcohol.
- Add an excess of hydrazine hydrate (typically 3-10 equivalents).
- Heat the reaction mixture to reflux and maintain for several hours to overnight, monitoring the progress by TLC.
- After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
- If precipitation occurs, the product can be collected by filtration, washed with a small amount of cold solvent, and dried.
- If the product does not precipitate, the solvent and excess hydrazine hydrate can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization.



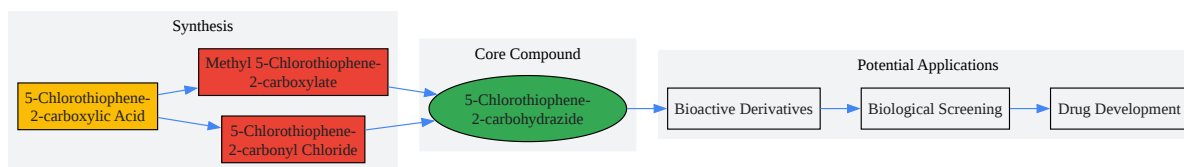
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Caption: Synthetic routes to **5-Chlorothiophene-2-carbohydrazide**.

Biological and Pharmacological Context

While no specific signaling pathways have been directly attributed to **5-Chlorothiophene-2-carbohydrazide** in the available literature, the carbohydrazide moiety is a well-known pharmacophore. Hydrazide derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.

Derivatives of 5-chlorothiophene have been studied for their potential as anticancer agents. For instance, chalcone derivatives incorporating a 5-chlorothiophene moiety have been investigated for their cytotoxic effects on various cancer cell lines. These studies suggest that the 5-chlorothiophene scaffold can be a valuable component in the design of novel therapeutic agents. The carbohydrazide functional group provides a versatile handle for further chemical modification to generate libraries of compounds for biological screening.



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- To cite this document: BenchChem. [Physical and chemical properties of 5-Chlorothiophene-2-carbohydrazide.]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1349901#physical-and-chemical-properties-of-5-chlorothiophene-2-carbohydrazide\]](https://www.benchchem.com/product/b1349901#physical-and-chemical-properties-of-5-chlorothiophene-2-carbohydrazide)

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